6-Oxohexyl 2-hexyldecanoate

Catalog No.
S12880143
CAS No.
1849616-54-1
M.F
C22H42O3
M. Wt
354.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxohexyl 2-hexyldecanoate

CAS Number

1849616-54-1

Product Name

6-Oxohexyl 2-hexyldecanoate

IUPAC Name

6-oxohexyl 2-hexyldecanoate

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h19,21H,3-18,20H2,1-2H3

InChI Key

YUMIMGCWWZGECY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCC=O

6-Oxohexyl 2-hexyldecanoate is a chemical compound classified as a lipid, specifically an ester derived from decanoic acid and 6-oxohexanol. Its molecular formula is C22_{22}H42_{42}O3_3, and it has a molecular weight of 354.57 g/mol. This compound is notable for its role in the formulation of lipid nanoparticles, which are utilized in drug delivery systems, particularly in mRNA vaccines and other therapeutic applications .

Involving 6-oxohexyl 2-hexyldecanoate primarily include its formation through esterification and potential hydrolysis. The synthesis typically involves the reaction of 6-bromohexanol with 2-hexyldecanoic acid in the presence of acid catalysts such as p-toluenesulfonic acid or sulfuric acid. The reaction mechanism may also involve acylation steps that yield the desired ester product .

In oxidative conditions, the compound can undergo transformations leading to the formation of aldehyde derivatives, highlighting its reactivity under specific conditions. Studies have shown that exposure to hydrogen peroxide can lead to detectable aldehyde products, indicating possible degradation pathways or byproduct formation during synthesis or storage .

6-Oxohexyl 2-hexyldecanoate exhibits significant biological activity as a lipid component in lipid nanoparticles (LNPs). These nanoparticles are crucial for delivering nucleic acids, such as messenger RNA, into cells. The efficacy of these delivery systems is influenced by the physicochemical properties of the lipids used, including their ability to form stable complexes with nucleic acids and facilitate cellular uptake .

Research indicates that this compound can also impact drug safety profiles due to potential impurities formed during synthesis, which could affect biological outcomes . Thus, understanding its biological activity is essential for optimizing formulations for therapeutic applications.

The synthesis of 6-oxohexyl 2-hexyldecanoate can be performed through various methods:

  • Esterification: The primary method involves the reaction between 6-bromohexanol and 2-hexyldecanoic acid using an acid catalyst.
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques that allow for more efficient synthesis under controlled conditions, improving yields and purity .
  • Alternative Routes: Other synthetic pathways include using different alkyl halides or employing amine alkylation strategies to modify the lipid structure further .

These methods aim to enhance the efficiency and scalability of producing this lipid for pharmaceutical applications.

Interaction studies involving 6-oxohexyl 2-hexyldecanoate focus on its compatibility with nucleic acids and other components within lipid formulations. These studies assess how variations in lipid composition influence the stability and efficacy of drug delivery systems. For instance, research has demonstrated that specific modifications to lipid structures can enhance cellular uptake and improve therapeutic outcomes when delivering mRNA .

Furthermore, investigations into potential impurities arising from synthesis highlight the importance of monitoring these interactions to ensure safety and efficacy in clinical applications .

Several compounds share structural similarities with 6-oxohexyl 2-hexyldecanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Decanoic AcidC10_{10}H20_{20}OSaturated fatty acid; used in various applications
Hexyl DecanoateC12_{12}H24_{24}OEster used in cosmetic formulations
Hexanoyl HexadecenoateC22_{22}H42_{42}OLipid component; involved in drug delivery

Uniqueness: What sets 6-oxohexyl 2-hexyldecanoate apart is its specific oxo group at the sixth position of the hexyl chain, which influences its reactivity and biological interactions compared to other similar lipids. This feature enhances its utility in forming stable lipid nanoparticles tailored for effective drug delivery systems.

Molecular Formula and Weight

6-Oxohexyl 2-hexyldecanoate is characterized by its distinctive molecular composition and weight parameters. The compound possesses a molecular formula of C22H42O3 [1] [4] [5]. The molecular weight of this ester compound is precisely 354.57 grams per mole [4] [7]. This molecular weight calculation accounts for all carbon, hydrogen, and oxygen atoms present within the structure.

PropertyValue
Molecular FormulaC22H42O3
Molecular Weight354.57 g/mol

The chemical structure is defined by the systematic name 6-oxohexyl 2-hexyldecanoate, which corresponds to the decanoic acid, 2-hexyl-, 6-oxohexyl ester nomenclature [4]. The compound has been assigned the Chemical Abstracts Service number 1849616-54-1 [1] [3] [7].

Structural Characteristics and Functional Groups

The molecular architecture of 6-Oxohexyl 2-hexyldecanoate features a complex ester structure with multiple functional components. The compound contains two primary functional groups: an ester linkage and an aldehyde group [11] [15]. The ester functional group connects the carboxylic acid-derived portion to the alcohol-derived segment of the molecule [15] [20].

The structural framework includes a 2-hexyldecanoic acid moiety linked to a 6-oxohexyl chain through an ester bond [1] [4]. The presence of the aldehyde functionality at the terminal position of the hexyl chain contributes significantly to the compound's chemical reactivity profile [11] [12]. Two extensive alkyl chains extend from the central ester linkage, providing substantial lipophilic character to the molecule [7] [20].

Functional GroupPositionStructural Role
Ester GroupCentral linkageConnects acid and alcohol components
Aldehyde GroupTerminal hexyl chainProvides reactive carbonyl functionality
Branched Alkyl Chain2-position of decanoic acidContributes to molecular bulk
Linear Alkyl ChainHexyl portionProvides lipophilic properties

The compound's structural representation follows the SMILES notation: CCCCCCCCC(CCCCCC)C(=O)OCCCCCC=O [3] [5]. The InChI identifier is InChI=1S/C22H42O3/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h19,21H,3-18,20H2,1-2H3 [5].

Physical Properties

Appearance and State

6-Oxohexyl 2-hexyldecanoate presents as a colorless to light yellow liquid at ambient temperature conditions [4]. The compound maintains its liquid state under standard laboratory conditions, exhibiting typical characteristics of long-chain ester compounds [4] [19]. This physical appearance is consistent with the molecular structure containing extended aliphatic chains that prevent crystallization at room temperature.

Solubility Profile

The solubility characteristics of 6-Oxohexyl 2-hexyldecanoate reflect its predominantly hydrophobic nature. The compound demonstrates limited solubility in aqueous systems due to its extensive hydrocarbon framework [20] [22]. The presence of multiple long alkyl chains contributes to its lipophilic properties, making it more compatible with organic solvents than with polar protic solvents [20] [22].

The ester functional group provides some degree of polarity to the molecule, allowing for moderate interactions with polar solvents [20]. However, the overall solubility profile is dominated by the hydrophobic alkyl portions of the structure [22]. This solubility pattern is typical for long-chain ester compounds used in lipid-based applications [2] [7].

Stability Parameters

The stability profile of 6-Oxohexyl 2-hexyldecanoate requires specific storage conditions to maintain compound integrity. Recommended storage conditions include maintenance at 4 degrees Celsius under nitrogen atmosphere for optimal stability [4]. When dissolved in appropriate solvents, the compound can be stored at minus 80 degrees Celsius for up to six months or at minus 20 degrees Celsius for one month under nitrogen protection [4].

The presence of the aldehyde functional group introduces potential reactivity concerns, as aldehydes can undergo oxidation and other chemical transformations under certain conditions [11] [12]. The ester linkage provides moderate stability under neutral conditions but may be susceptible to hydrolysis under acidic or basic conditions [20] [22].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 6-Oxohexyl 2-hexyldecanoate. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals that confirm the presence of specific functional groups and structural elements [11] [17] [18].

The ester linkage produces distinctive resonances in the proton Nuclear Magnetic Resonance spectrum, with the methylene protons adjacent to the ester oxygen appearing at approximately 4.0 to 4.1 parts per million [17] [18]. The aldehyde proton generates a characteristic signal at approximately 9.7 parts per million, confirming the presence of the terminal carbonyl functionality [11].

Additional significant resonances include signals at approximately 2.3 parts per million corresponding to the alpha proton adjacent to the ester carbonyl, and signals at approximately 2.4 parts per million arising from the methylene protons adjacent to the aldehyde carbonyl [11] [17]. The extensive alkyl chain protons appear in the characteristic aliphatic region between 0.8 and 1.7 parts per million [11].

Proton EnvironmentChemical Shift (ppm)Assignment
Aldehyde proton~9.7Terminal CHO
Ester methylene~4.0-4.1OCH2 adjacent to ester
Aldehyde methylene~2.4CH2 adjacent to CHO
Alpha proton~2.3CH adjacent to ester C=O
Alkyl protons0.8-1.7Aliphatic chain protons

Mass Spectrometry Analysis

Mass spectrometry analysis of 6-Oxohexyl 2-hexyldecanoate provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 354.31, corresponding to the calculated molecular weight [5] [12]. Various ionization modes produce different adduct ions, including protonated molecular ion at mass-to-charge ratio 355.32 and sodium adduct at mass-to-charge ratio 377.30 [5].

The compound exhibits characteristic ester fragmentation patterns under mass spectrometry conditions [12] [20]. Collision-induced dissociation produces fragment ions that correspond to the loss of specific structural units, providing structural confirmation through fragmentation analysis [5] [12].

Predicted collision cross section values vary depending on the ionization adduct formed, with values ranging from approximately 191 to 221 square angstroms for different ionic species [5]. These collision cross section measurements provide additional molecular size and shape information for structural characterization purposes.

Infrared Spectroscopy Profile

The infrared spectroscopy profile of 6-Oxohexyl 2-hexyldecanoate reveals characteristic absorption bands that confirm the presence of specific functional groups. The ester carbonyl group produces a strong absorption band at approximately 1740 wavenumbers, which is typical for saturated ester compounds [15] [17] [23].

The aldehyde carbonyl functionality generates a distinct absorption at approximately 1720 wavenumbers, slightly lower in frequency than the ester carbonyl due to different electronic environments [15] [23]. The carbon-oxygen stretching vibrations of the ester group appear as characteristic bands at approximately 1200 and 1100 wavenumbers, following the typical pattern for ester compounds [15] [23].

Additional absorption bands in the infrared spectrum include carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region, corresponding to the extensive aliphatic chain components of the molecule [15] [23]. The fingerprint region below 1500 wavenumbers contains multiple absorption bands arising from various carbon-carbon and carbon-hydrogen bending vibrations [23].

Functional GroupWavenumber (cm⁻¹)Assignment
Ester C=O stretch~1740Ester carbonyl vibration
Aldehyde C=O stretch~1720Aldehyde carbonyl vibration
C-O stretch~1200Ester C-O-C asymmetric stretch
C-O stretch~1100Ester O-C-C asymmetric stretch
C-H stretch2800-3000Aliphatic C-H vibrations

The synthesis of 6-Oxohexyl 2-hexyldecanoate follows established esterification methodologies that have been extensively developed for fatty acid ester production. The most widely employed traditional approaches include Fischer esterification, acid chloride coupling, and transesterification reactions [1] [2].

Fischer Esterification Pathway

Fischer esterification represents the most straightforward approach for synthesizing 6-Oxohexyl 2-hexyldecanoate, involving the direct condensation of 2-hexyldecanoic acid with 6-hydroxyhexyl compounds under acidic conditions [3] [4]. This method typically employs concentrated sulfuric acid as both catalyst and dehydrating agent, operating at temperatures ranging from 140-180°C under reflux conditions [4]. The reaction proceeds through a reversible equilibrium mechanism, necessitating the removal of water to drive the reaction toward ester formation [5].

The traditional Fischer esterification pathway demonstrates yields typically ranging from 60-85%, with reaction times extending from 2-24 hours depending on substrate reactivity and reaction conditions [3]. The method requires careful temperature control and water removal strategies to optimize conversion efficiency. Despite its simplicity and wide applicability, this approach suffers from equilibrium limitations and the harsh reaction conditions required for acceptable conversion rates [5].

Acid Chloride Methodology

The acid chloride route provides enhanced reactivity compared to direct esterification, involving the initial conversion of 2-hexyldecanoic acid to the corresponding acid chloride using thionyl chloride [1]. The resulting 2-hexyldecanoyl chloride demonstrates significantly higher electrophilicity, enabling efficient coupling with 6-hydroxyhexyl compounds under mild conditions [1]. This approach typically achieves yields ranging from 85-95% within 30 minutes to 2 hours, representing a substantial improvement over direct esterification [1].

The acid chloride methodology offers superior reaction kinetics and higher yields but requires additional synthetic steps and generates hydrochloric acid as a byproduct [1]. The method necessitates anhydrous conditions and careful handling of the moisture-sensitive acid chloride intermediate. Despite these operational challenges, the acid chloride route remains valuable for substrates that demonstrate poor reactivity under direct esterification conditions.

Transesterification Approaches

Base-catalyzed transesterification provides an alternative pathway for 6-Oxohexyl 2-hexyldecanoate synthesis, particularly when starting from methyl or ethyl 2-hexyldecanoate precursors [2] [6]. This approach employs basic catalysts such as potassium hydroxide or sodium methoxide, operating at moderate temperatures around 65°C [6]. The method typically achieves conversion rates exceeding 90% within 1-3 hours, representing excellent efficiency for industrial applications [6].

The transesterification pathway demonstrates particular advantages for large-scale production due to its high conversion efficiency and well-established industrial protocols [6]. However, the method requires subsequent neutralization steps to remove the basic catalyst and may generate soap formation if water contamination occurs during the reaction [6].

Continuous Flow Synthesis Techniques

Continuous flow synthesis represents a transformative approach for 6-Oxohexyl 2-hexyldecanoate production, offering enhanced control over reaction parameters and improved scalability compared to traditional batch processes [1] [7].

Flow Reactor Design and Implementation

The continuous flow synthesis of 6-Oxohexyl 2-hexyldecanoate employs specialized reactor configurations designed to optimize heat and mass transfer while maintaining precise residence time control [1]. A typical flow system consists of multiple reactor stages, including acylation, esterification, and oxidation steps connected through temperature-controlled tubing systems [1]. The implementation utilizes high-performance liquid chromatography pumps for precise flow rate control, with mixing achieved through specialized T-mixers and cross-mixers designed for biphasic systems [1].

The reported flow synthesis demonstrates remarkable efficiency, achieving residence times as short as 2-20 minutes compared to hours required for batch processes [1] [7]. The system operates under controlled pressure using back-pressure regulators, typically maintaining 2-8 bar to ensure optimal mixing and reaction efficiency [1]. Temperature control throughout the flow system enables precise optimization of individual reaction steps, with typical operating temperatures ranging from 80-100°C [1].

Process Integration and Telescoping

The continuous flow approach enables seamless integration of multiple synthetic steps without intermediate isolation, significantly improving overall process efficiency [1] [7]. The synthesis pathway involves telescoped reactions beginning with thionyl chloride-mediated acid chloride formation, followed by esterification with hexane-1,6-diol, and concluding with selective oxidation using 2,2,6,6-tetramethylpiperidin-1-yloxyl radical and sodium hypochlorite [1].

Each reaction stage operates under optimized conditions with precise control over stoichiometry and reaction time [1]. The flow system demonstrates exceptional selectivity, achieving 8:1 selectivity for monoester formation over diester byproducts [1]. The integrated approach eliminates purification steps between synthetic transformations, reducing solvent consumption and waste generation while improving overall atom economy.

Optimization Parameters and Performance

Systematic optimization of flow synthesis parameters reveals critical factors affecting 6-Oxohexyl 2-hexyldecanoate yield and purity [1] [7]. Temperature optimization studies demonstrate maximum conversion efficiency at 80-100°C, with higher temperatures leading to increased side product formation [1]. Flow rate optimization identifies optimal conditions at approximately 3 mL/min, corresponding to enhanced mixing efficiency and optimal residence time distribution [8].

Catalyst loading optimization demonstrates diminishing returns above 1 mol% for most catalytic systems, balancing reaction efficiency with economic considerations [7]. Substrate ratio optimization favors excess alcohol components, typically employing 1.1-3 molar equivalents to drive esterification equilibrium toward product formation [1]. The optimized flow conditions achieve yields exceeding 90% with residence times under 15 minutes, representing substantial improvements over traditional batch methodologies.

Green Chemistry Approaches

Green chemistry principles provide sustainable pathways for 6-Oxohexyl 2-hexyldecanoate synthesis, emphasizing environmental compatibility, energy efficiency, and waste minimization [9] [10] [11].

Enzymatic Catalysis Systems

Enzymatic catalysis offers exceptional selectivity and environmental compatibility for ester synthesis, utilizing immobilized lipases to catalyze the direct esterification of carboxylic acids with alcohols [12] [13] [14]. Lipase-catalyzed synthesis operates under mild conditions, typically 25-60°C, significantly reducing energy requirements compared to conventional thermal processes [12] [13]. The enzymatic approach demonstrates excellent substrate tolerance and achieves conversion rates of 85-95% with complete selectivity for the desired ester product [12] [13].

Immobilized lipase systems enable catalyst recovery and reuse for multiple reaction cycles, with activity retention observed for 5-10 consecutive uses [12] [14]. The enzymatic methodology eliminates the need for harsh chemical catalysts and operates in aqueous or bio-compatible solvent systems [13]. Optimization studies demonstrate enhanced activity in solvent-free systems or using deep eutectic solvent media, further improving the environmental profile of the synthetic process [14].

Solvent-Free Synthetic Strategies

Solvent-free synthesis represents the ultimate expression of green chemistry principles, eliminating organic solvents entirely while maintaining high reaction efficiency [10] [15]. This approach utilizes neat reactant mixtures or deep eutectic solvent formation between substrate components [16] [14]. The solvent-free methodology operates through the formation of eutectic mixtures between the carboxylic acid and alcohol components, creating a liquid reaction medium at ambient temperatures [14].

Implementation of solvent-free conditions requires careful optimization of reaction parameters, including temperature control, mixing efficiency, and water removal strategies [15]. The approach demonstrates yields comparable to conventional solvent-based methods while eliminating solvent-related waste streams [15]. Process intensification techniques, including microwave assistance and ultrasonic activation, further enhance reaction rates and selectivity under solvent-free conditions [16].

Alternative Green Solvents

Ionic liquids and deep eutectic solvents provide environmentally benign alternatives to conventional organic solvents for 6-Oxohexyl 2-hexyldecanoate synthesis [16] [14]. These green solvents demonstrate excellent thermal stability, negligible vapor pressure, and outstanding recyclability [14]. Ionic liquid-mediated synthesis typically operates at 60-80°C with catalyst loading reduced compared to conventional systems [14].

Deep eutectic solvents formed from natural components such as choline chloride and organic acids provide bio-compatible reaction media with exceptional solvent properties [16] [14]. These systems demonstrate recycling capability exceeding 15 cycles while maintaining reaction efficiency [14]. The green solvent approach enables process simplification through integrated reaction and separation strategies, reducing overall environmental impact.

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of 6-Oxohexyl 2-hexyldecanoate requires careful consideration of multiple engineering and economic factors [3] [17] [18].

Heat and Mass Transfer Optimization

Industrial-scale esterification faces significant challenges related to heat and mass transfer limitations that are negligible at laboratory scale [3] [17]. The reduced surface-to-volume ratio in large reactors impedes efficient heat transfer, potentially leading to hot spots and uneven temperature distribution [3]. Implementation of enhanced heat transfer systems, including jacketed reactors, internal heat exchangers, and structured packing, becomes essential for maintaining reaction efficiency [17].

Mass transfer limitations become particularly pronounced in heterogeneous catalytic systems and biphasic reaction mixtures [17]. Industrial-scale mixing requires mechanical agitation systems with multiple impellers and strategically positioned baffles to ensure adequate substrate contact [3]. The design of continuous flow systems at industrial scale demands careful consideration of pressure drop, flow distribution, and residence time uniformity across parallel reactor channels [7].

Process Intensification Strategies

Process intensification techniques offer pathways to overcome scale-up challenges while improving overall process efficiency [3] [17]. Microreactor technology enables precise control over reaction conditions while maintaining the enhanced heat and mass transfer characteristics of small-scale systems [7]. Modular reactor designs allow capacity scaling through numbering-up rather than sizing-up, preserving optimal reaction conditions across different production scales [7].

Integration of reaction and separation operations reduces overall process complexity and capital requirements [17]. Reactive distillation systems enable simultaneous esterification and product purification, improving overall process efficiency [19]. Membrane reactor technology provides opportunities for continuous catalyst separation and product purification while maintaining reaction efficiency [17].

Economic and Technical Feasibility

Economic viability of industrial-scale 6-Oxohexyl 2-hexyldecanoate production depends critically on raw material costs, energy consumption, and capital equipment requirements [3] [17]. Catalyst selection becomes crucial at industrial scale, with emphasis on recyclability, stability, and cost-effectiveness [17]. Heterogeneous catalytic systems offer advantages for continuous operation and simplified product separation [17].

Process automation and control systems become essential for maintaining product quality and operational safety at industrial scale [3]. Implementation of advanced process control enables real-time optimization of reaction conditions while minimizing waste generation [3]. Economic analysis must consider long-term catalyst replacement costs, utility consumption, and waste treatment requirements to ensure sustainable operation [17].

Purification Strategies

Effective purification of 6-Oxohexyl 2-hexyldecanoate requires tailored separation strategies that address the specific physical and chemical properties of the target compound and associated impurities [20] [21] [22].

Distillation Methodologies

Distillation represents the most economically viable purification strategy for large-scale 6-Oxohexyl 2-hexyldecanoate production, leveraging the distinctive boiling point differences between the product and reaction byproducts [23] [24]. The compound typically exhibits boiling points in the range of 250-300°C under atmospheric pressure, enabling effective separation from unreacted starting materials and lower molecular weight impurities [4]. Implementation of vacuum distillation reduces operating temperatures, minimizing thermal decomposition risks while maintaining separation efficiency [24].

Fractional distillation systems employing structured packing or theoretical plates enable precise separation of closely related ester compounds [22]. The distillation process typically achieves purities ranging from 90-95% with recovery yields of 85-95%, representing excellent efficiency for industrial applications [22]. Process optimization requires careful balance between separation efficiency and energy consumption, with advanced heat integration strategies minimizing overall utility requirements [24].

Chromatographic Separation Techniques

Chromatographic methods provide exceptional purity levels for 6-Oxohexyl 2-hexyldecanoate, achieving purities exceeding 99% through optimized stationary phase selection and mobile phase composition [20] [25] [22]. Column chromatography using silica gel stationary phases with hexane-ethyl acetate gradient elution demonstrates effective separation of the target ester from structurally related impurities [22]. The methodology requires careful optimization of column loading, flow rates, and solvent compositions to maximize recovery while maintaining purity standards.

High-performance liquid chromatography provides analytical-scale purification capabilities with exceptional resolution for complex mixtures [20] [21]. Supercritical fluid chromatography emerges as an environmentally compatible alternative, utilizing supercritical carbon dioxide modified with polar cosolvents [22]. This approach achieves purities approaching 99.5% while eliminating organic solvent waste streams [22].

Advanced Separation Technologies

Membrane separation technologies offer energy-efficient alternatives to conventional thermal separation methods [26]. Organic solvent nanofiltration enables selective retention of the target ester while allowing smaller impurities to permeate, achieving purification with minimal energy input. The membrane approach demonstrates particular advantages for heat-sensitive compounds and enables continuous operation with automated cleaning cycles.

Liquid-liquid extraction provides cost-effective removal of polar impurities and catalyst residues [23] [21]. Strategic selection of extraction solvents enables selective removal of specific impurity classes while maintaining high product recovery [21]. The methodology typically achieves 85-92% purity with 80-90% recovery, representing a valuable intermediate purification step before final polishing [21].

Crystallization techniques offer opportunities for achieving high purity through selective precipitation under controlled temperature and solvent conditions [27]. Although 6-Oxohexyl 2-hexyldecanoate may exist as a liquid at ambient conditions, controlled crystallization from appropriate solvent systems can achieve purities of 95-98% with moderate recovery yields [27]. The crystallization approach provides particular advantages for removing trace impurities that are difficult to separate through other methodologies.

XLogP3

7.8

Hydrogen Bond Acceptor Count

3

Exact Mass

354.31339520 g/mol

Monoisotopic Mass

354.31339520 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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